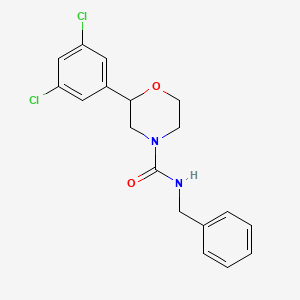
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid is a complex organic compound It features a unique arrangement of functional groups, including a tetrazole ring, a methoxy group, and a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials and Synthesis: : The synthesis begins with the preparation of 1-(2-methoxyphenyl)-1H-tetrazol-5-thiol from 2-methoxyaniline and thiocyanogen. This intermediate undergoes an acylation reaction with 2-((chloroacetamido)benzoic acid) under basic conditions to form the final product.
Conditions: : The reactions typically occur at controlled temperatures ranging from 0 to 25 °C, utilizing solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
The industrial production involves scaling up the laboratory processes with optimizations for yield and purity. It often employs automated systems to maintain reaction conditions consistently and minimize impurities.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.
Reduction: : It is less prone to reduction due to the stable aromatic nature of the rings.
Substitution: : It can participate in nucleophilic substitution reactions, especially involving the methoxy group and the aromatic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, catalytic amounts of manganese dioxide.
Reduction: : Sodium borohydride (though rarely applicable).
Substitution: : Sodium hydride, methanol as a nucleophile.
Major Products
Oxidation typically yields sulfoxides or sulfones.
Substitution reactions can result in various methoxylated derivatives, depending on the nucleophile used.
科学的研究の応用
Chemistry
Ligand Design: : Utilized in designing complex ligands for metal coordination chemistry.
Catalysis: : Acts as a catalyst in certain organic transformations due to its structural complexity.
Biology and Medicine
Drug Development: : Explored for its potential as an anti-inflammatory or antimicrobial agent.
Protein Binding: : Investigated for its ability to bind to specific proteins, possibly affecting their function.
Industry
Material Science: : Used in the development of novel polymers and materials with specialized properties.
作用機序
The compound exerts its effects primarily through interactions with biological macromolecules, such as proteins and enzymes. The methoxy and tetrazole groups allow it to form hydrogen bonds and π-π stacking interactions, which can alter protein conformation and function. These interactions affect pathways involved in inflammation, microbial growth, and other physiological processes.
類似化合物との比較
Similar Compounds
2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar structure but lacks the methoxy group.
2-(2-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid: : Similar but with a methoxy group at a different position.
Unique Aspects
The methoxy group in 2-(2-((1-(2-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)benzoic acid provides unique electronic and steric properties, enhancing its reactivity and binding capabilities compared to its analogs. Its ability to participate in diverse chemical reactions and its potential in various scientific applications highlight its uniqueness in the realm of organic chemistry.
特性
IUPAC Name |
2-[[2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O4S/c1-26-14-9-5-4-8-13(14)22-17(19-20-21-22)27-10-15(23)18-12-7-3-2-6-11(12)16(24)25/h2-9H,10H2,1H3,(H,18,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYFYBIOUMFRFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-[benzyl(methyl)amino]-5-cyano-2-phenylpyridine-3-carboxylate](/img/structure/B2805048.png)

![1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2805051.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2805056.png)
![7-[(2-furylmethyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2805057.png)
![3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2805062.png)



![3-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-1,3-oxazolidin-2-one](/img/structure/B2805069.png)
